molecular formula C17H17N7O B2366739 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034634-37-0

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2366739
CAS No.: 2034634-37-0
M. Wt: 335.371
InChI Key: JRDHTQWFCXUCND-UHFFFAOYSA-N
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Description

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N7O and its molecular weight is 335.371. The purity is usually 95%.
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Biological Activity

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Imidazo[1,2-b]pyrazole moiety : Known for its diverse biological activities.
  • Triazole ring : Frequently associated with antimicrobial and anticancer properties.
  • Carboxamide functional group : Often enhances solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various studies regarding its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT1160.39Induces apoptosis and inhibits proliferation
MCF-70.46Cell cycle arrest at SubG1 phase
A5490.28Autophagy induction without apoptosis
HepG20.74Inhibition of cancer cell migration

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to significantly induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
  • Inhibition of Cell Migration : Studies indicate that it reduces the migration capabilities of cancer cells, which is crucial for preventing metastasis.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the SubG1 phase, leading to reduced proliferation rates in sensitive cell lines.

Case Studies

Several case studies have demonstrated the biological activity of this compound:

  • Study on HCT116 Cell Line : A study reported that treatment with the compound led to a significant decrease in cell viability (IC50 = 0.39 µM), alongside alterations in protein expression related to epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
  • MCF-7 and A549 Cell Lines : Another investigation highlighted that the compound not only inhibited growth but also caused autophagy in A549 cells without triggering apoptosis, suggesting a unique pathway that could be exploited for therapeutic benefits .

Properties

IUPAC Name

N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c1-13-11-16-22(9-10-23(16)20-13)8-7-18-17(25)15-12-19-24(21-15)14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDHTQWFCXUCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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